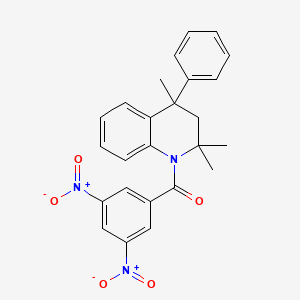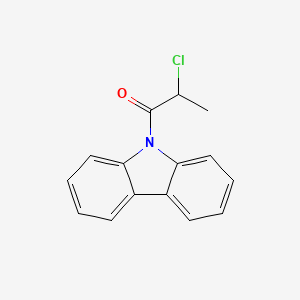![molecular formula C18H19N5O B14962175 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B14962175.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C15H15N5O. This compound is characterized by its quinazoline and pyrimidine moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylquinazoline with an appropriate pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline and pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline and pyrimidine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can be further utilized in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one.
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-(prop-2-en-1-yl)pyrimidine and 2-amino-4,6-dimethylpyrimidine.
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is unique due to its combined quinazoline and pyrimidine structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Propiedades
Fórmula molecular |
C18H19N5O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H19N5O/c1-5-6-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-8-7-10(2)9-15(13)21-17/h5,7-9H,1,6H2,2-4H3,(H2,19,20,21,22,23,24) |
Clave InChI |
FRZFJNARWQQUKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962095.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14962101.png)
![10-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14962115.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B14962135.png)

![8-(2,6-Difluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14962143.png)
![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14962152.png)
![3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962154.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B14962155.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)

